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Compound of Interest

Compound Name:
2-N-cyclopentylpyridine-2,5-

diamine

CAS No.: 52025-59-9

Cat. No.: B3270019

Get Quote

Executive Summary
Ribociclib (LEE011) is a selective CDK4/6 inhibitor used in the treatment of HR+/HER2-

advanced breast cancer. Its synthesis is a convergent process involving two critical

pharmacophores: a 7-cyclopentyl-pyrrolo[2,3-d]pyrimidine core and a 5-(piperazin-1-yl)pyridin-

2-amine side chain.

This guide details the synthesis and coupling of these moieties. It specifically analyzes the

structure-activity relationship (SAR) that dictates the placement of the cyclopentyl group on the

core rather than the pyridine amine, contrasting the standard route with the hypothetical use of

2-N-cyclopentylpyridine-2,5-diamine.

Retrosynthetic Analysis & Strategy
The synthesis of Ribociclib relies on a late-stage Buchwald-Hartwig amidation or SNAr coupling

between an electrophilic core and a nucleophilic pyridine amine.
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The Convergent Disconnection
Fragment A (Electrophile): 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-

6-carboxamide.

Fragment B (Nucleophile): 5-(piperazin-1-yl)pyridin-2-amine (often protected as tert-butyl 4-

(6-aminopyridin-3-yl)piperazine-1-carboxylate).

Critical Causal Logic: The cyclopentyl group functions as a hydrophobic anchor within the ATP-

binding pocket of CDK4/6. Structural biology data confirms that this group must be positioned

on the pyrrolopyrimidine nitrogen (N7) to occupy the specific hydrophobic sub-pocket. Placing

the cyclopentyl group on the pyridine amine (as in 2-N-cyclopentylpyridine-2,5-diamine)

would sterically clash with the hinge region residues (Val96 in CDK4), abolishing potency.
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Figure 1: Retrosynthetic disconnection showing the convergent assembly of Ribociclib. Note

the exclusion of the N-cyclopentylpyridine isomer from the productive pathway.

Synthesis of the Critical Pyridine Intermediate
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The correct intermediate, 5-(piperazin-1-yl)pyridin-2-amine, is synthesized to ensure the

piperazine tail extends into the solvent-exposed region of the kinase.

Experimental Protocol: Preparation of Fragment B
Objective: Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Starting Material: 5-Bromo-2-nitropyridine.

Nucleophilic Aromatic Substitution (SNAr):

Reagents:tert-Butyl piperazine-1-carboxylate (1.1 eq), K2CO3 (2.0 eq).

Solvent: DMSO or DMF.

Conditions: Heat to 80°C for 4-6 hours.

Mechanism: The strong electron-withdrawing nitro group activates the C5 position (via

vinylogy) for displacement of the bromide.

Checkpoint: Monitor disappearance of starting material by HPLC. Product is tert-butyl 4-

(6-nitropyridin-3-yl)piperazine-1-carboxylate.

Catalytic Hydrogenation:

Reagents: H2 (1 atm or 50 psi), 10% Pd/C (5 wt%).

Solvent: Methanol or Ethanol.

Conditions: Ambient temperature, 2-12 hours.

Outcome: Reduction of the nitro group to the primary amine.

Purification: Filtration through Celite to remove catalyst; concentration yields the crystalline

amine.

Data Summary: Pyridine Intermediate Metrics
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Parameter Specification Note

Yield (Step 1) 90-95%
High conversion due to

activated ring.

Yield (Step 2) >95%
Clean reduction; minimal side

products.

Purity >98% (HPLC)
Critical for downstream

coupling.

Impurity Risk Des-Boc piperazine
Avoid strong acids during

workup.

Comparative Analysis: The Role of 2-N-
cyclopentylpyridine-2,5-diamine
While not the Ribociclib intermediate, 2-N-cyclopentylpyridine-2,5-diamine represents a

structural isomer that highlights the precision of kinase inhibitor design.

Structural Divergence
Ribociclib Intermediate: Pyridine ring with 2-NH2 (nucleophile) and 5-Piperazine (tail).

User Query Molecule: Pyridine ring with 2-NH-Cyclopentyl and 5-NH2.

If one were to attempt Ribociclib synthesis using 2-N-cyclopentylpyridine-2,5-diamine:

Coupling Site: The 5-NH2 is the likely nucleophile (sterically less hindered than the 2-NH-

Cyclopentyl).

Resulting Scaffold: The pyridine would attach to the core via the 5-position, leaving the

cyclopentyl group at the 2-position of the pyridine.

Pharmacological Failure: This flips the orientation of the inhibitor. The hinge-binding motif

(critical for ATP competition) would be disrupted, and the cyclopentyl group would likely

prevent binding due to steric clash with the solvent front residues.
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Validated Uses of 2-N-cyclopentylpyridine-2,5-diamine
Search verification indicates this molecule is utilized in:

DGAT Inhibitors: Diacylglycerol acyltransferase inhibitors for metabolic disorders.

General Building Blocks: For diversity-oriented synthesis of aminopyridine libraries.

The Coupling Reaction: Forming Ribociclib
The final assembly involves linking the verified pyridine intermediate to the pyrrolopyrimidine

core.

Protocol: Buchwald-Hartwig Cross-Coupling
Reagents:

Electrophile: 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-

carboxamide.

Nucleophile:tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.[1]

Catalyst: Pd2(dba)3 or Pd(OAc)2.

Ligand: BINAP or Xantphos (Bidentate ligands prevent catalyst poisoning).

Base: Cs2CO3 or NaOtBu.

Step-by-Step Workflow:

Inertion: Charge reaction vessel with Electrophile (1.0 eq), Nucleophile (1.1 eq), Base (2.5

eq), and Ligand (0.05 eq). Purge with N2.

Solvation: Add degassed 1,4-dioxane or toluene.

Catalyst Addition: Add Pd source (0.02-0.05 eq) under N2 flow.

Reaction: Heat to 100-110°C for 12-18 hours.
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Workup: Cool, filter through Celite, concentrate.

Deprotection: Treat the Boc-protected intermediate with HCl/Dioxane or TFA/DCM to liberate

the piperazine amine.

Salt Formation: React free base with Succinic acid to form Ribociclib Succinate.

Reaction Pathway Diagram
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Figure 2: Catalytic cycle for the Buchwald-Hartwig amidation essential for Ribociclib assembly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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